molecular formula C16H24N6O2 B2447837 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 476482-61-8

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2447837
CAS No.: 476482-61-8
M. Wt: 332.408
InChI Key: KAIRTCIRXCCIBG-UHFFFAOYSA-N
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Description

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with an ethylpiperazine group, a methyl group, and a 2-methylprop-2-enyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-5-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11(2)3)14(23)18-16(24)19(13)4/h2,5-10H2,1,3-4H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRTCIRXCCIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-61-8
Record name 8-(4-ET-1-PIPERAZINYL)-3-ME-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylpiperazine, methyl, and 2-methylprop-2-enyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

Uniqueness

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure suggests various interactions within biological systems, making it a candidate for studies related to therapeutic applications.

The molecular formula of this compound is C19H26N8O2C_{19}H_{26}N_{8}O_{2}, with a molecular weight of 430.5 g/mol. Its structural characteristics include a purine base modified with an ethylpiperazine moiety and a methylpropene side chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H26N8O2C_{19}H_{26}N_{8}O_{2}
Molecular Weight430.5 g/mol
IUPAC NameThis compound
PurityTypically ≥95%

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of purine have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar purine derivatives inhibited the growth of human cancer cell lines (e.g., A549 lung cancer cells) by inducing apoptosis via the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Antiviral Activity

Compounds with purine structures are also known for their antiviral properties. Research has shown that certain derivatives can inhibit viral replication by interfering with nucleotide synthesis or directly inhibiting viral enzymes.

Research Findings:
In vitro studies have reported that purine analogs can effectively inhibit the replication of viruses such as HIV and hepatitis C virus (HCV). The antiviral activity is often attributed to their ability to mimic natural nucleotides, thereby disrupting viral RNA synthesis.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds with similar structural motifs have been investigated for their potential in treating neurodegenerative diseases.

Case Study:
A study focusing on neuroprotection found that certain purine derivatives could reduce oxidative stress and inflammation in neuronal cells. The mechanism involved the modulation of signaling pathways associated with neuroinflammation, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

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